Methods of Application: PF-06459988 is administered orally . The specific dosage and frequency would depend on the specifics of the clinical trial or treatment regimen.
Results and Outcomes: The compound has been used in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC) . The drug is currently in the discontinued phase . The clinical trial associated with PF-06459988 was withdrawn in Phase 2 . The trial was an open-label, multi-center, non-randomized, safety, pharmacokinetic and pharmacodynamics dose escalation study of PF-06459988 as a single agent in patients with advanced EGFRm NSCLC .
The compound has been used in the treatment of EGFR-mutated NSCLC . The drug is currently in the discontinued phase . The clinical trial associated with PF-06459988 was withdrawn in Phase 2 .
PF-06459988 is a potent and selective irreversible inhibitor targeting the epidermal growth factor receptor, specifically designed to combat mutations associated with non-small cell lung cancer. Its chemical structure features a pyrrolopyrimidine core, which is integral to its mechanism of action against the T790M mutation of the epidermal growth factor receptor. This mutation often leads to resistance against first-generation epidermal growth factor receptor inhibitors, making PF-06459988 a valuable therapeutic candidate in oncology.
These reactions are critical for achieving the desired potency and selectivity against mutant forms of the epidermal growth factor receptor .
In biological assays, PF-06459988 has demonstrated significant potency against various epidermal growth factor receptor mutations, particularly T790M. It exhibits a high degree of selectivity over wild-type epidermal growth factor receptor, making it less likely to cause side effects associated with non-selective inhibitors. The compound has shown:
The synthesis of PF-06459988 involves multiple steps:
The detailed synthetic pathway allows for scalability and reproducibility in producing PF-06459988 for clinical use .
PF-06459988 is primarily investigated for its application in treating non-small cell lung cancer, particularly in patients with mutations that confer resistance to existing therapies. Its unique mechanism of action positions it as a potential treatment option for:
Additionally, ongoing studies are exploring its use in other malignancies where epidermal growth factor receptor signaling plays a critical role .
Interaction studies have focused on understanding how PF-06459988 binds to the epidermal growth factor receptor and its effects on downstream signaling pathways. Key findings include:
These studies underline the importance of PF-06459988 in targeted cancer therapy and its potential role in overcoming resistance mechanisms .
Several compounds share structural or functional similarities with PF-06459988, particularly those designed to inhibit mutant forms of the epidermal growth factor receptor. Notable examples include:
Compound Name | Structure Type | Target Mutations | IC50 (nM) | Unique Features |
---|---|---|---|---|
Osimertinib | Third-generation inhibitor | T790M | 0.5 | Selective for T790M; approved for clinical use |
WZ4002 | Covalent inhibitor | T790M | 30 | Forms covalent bond; less selective than PF-06459988 |
Naquotinib | Small molecule heterocycle | L858R/T790M/C797S | 0.063 | Multi-targeted approach; effective against multiple mutations |
Abivertinib | Irreversible inhibitor | L858R/T790M/C797S | 0.1 | Designed for triple-mutant inhibition |
PF-06459988 stands out due to its unique pyrrolopyrimidine core, which enhances its selectivity and potency against specific mutant forms while sparing wild-type receptors .
PF-06459988 is characterized by the molecular formula C₁₉H₂₂ClN₇O₃ with a molecular weight of 431.88 grams per mole [1] [3] [6]. This compound belongs to the class of third-generation epidermal growth factor receptor tyrosine kinase inhibitors and represents a significant advancement in targeted cancer therapeutics [23]. The molecular composition reveals a complex heterocyclic structure containing nineteen carbon atoms, twenty-two hydrogen atoms, one chlorine atom, seven nitrogen atoms, and three oxygen atoms [29].
The compound's Chemical Abstracts Service registry number is 1428774-45-1, providing unique identification in chemical databases [1] [6]. The molecular weight of 431.88 daltons positions PF-06459988 within the optimal range for small molecule drug candidates, conforming to drug-like properties established by medicinal chemistry principles [5].
Parameter | Value |
---|---|
Molecular Formula | C₁₉H₂₂ClN₇O₃ |
Molecular Weight | 431.88 g/mol |
Chemical Abstracts Service Number | 1428774-45-1 |
PubChem Compound Identifier | 71535003 |
Predicted Density | 1.50 g/cm³ |
The stereochemical architecture of PF-06459988 features a crucial (3R,4R)-pyrrolidine core that dictates the compound's three-dimensional structure and biological activity [1] [23] [29]. This specific stereochemical configuration is essential for the molecule's selective binding to mutant forms of epidermal growth factor receptor while maintaining minimal activity against wild-type receptors [16].
The pyrrolidine ring adopts an envelope conformation typical of five-membered cyclic alkylamines [28]. The (3R,4R) configuration refers to the absolute stereochemistry at positions 3 and 4 of the pyrrolidine ring, where both substituents adopt the R configuration according to Cahn-Ingold-Prelog priority rules [24]. This stereochemical arrangement is critical for positioning the acrylamide warhead in the optimal orientation for covalent bond formation with the target cysteine residue [15].
The importance of this specific stereochemical configuration is highlighted by the existence of the (3S,4S) enantiomer, designated as (3S,4S)-PF-06459988, which demonstrates significantly reduced biological activity [2]. This stereochemical selectivity underscores the precise three-dimensional requirements for effective target engagement and demonstrates the sophisticated structure-activity relationships governing this class of compounds [23].
Stereochemical Parameter | Configuration |
---|---|
Position 3 of Pyrrolidine | R |
Position 4 of Pyrrolidine | R |
Overall Configuration | (3R,4R) |
Ring Conformation | Envelope |
PF-06459988 incorporates two fundamental structural motifs that define its pharmacological profile: a pyrrolo[2,3-d]pyrimidine scaffold and an acrylamide warhead [1] [13] [23]. The pyrrolo[2,3-d]pyrimidine core serves as the primary recognition element that enables selective binding to the adenosine triphosphate binding site of epidermal growth factor receptor kinases [8] [13].
The pyrrolo[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors due to its ability to form canonical hydrogen bonding interactions with the hinge region of protein kinases [13] [20]. This bicyclic heterocycle consists of a pyrimidine ring fused to a pyrrole ring, creating a planar aromatic system that can effectively mimic the purine base of adenosine triphosphate [8].
The acrylamide warhead constitutes the electrophilic component responsible for irreversible covalent bond formation with nucleophilic cysteine residues in the target protein [10] [14] [23]. Acrylamide derivatives represent the most prevalent class of covalent warheads in kinase inhibitor design, accounting for the majority of covalent kinase inhibitors due to their balanced reactivity and selectivity profiles [10]. The α,β-unsaturated amide functionality provides sufficient electrophilicity to react with cysteine thiol groups while maintaining adequate stability under physiological conditions [14].
The 5-chloro substitution on the pyrrolo[2,3-d]pyrimidine ring enhances the binding affinity and selectivity profile of the compound [1] [23]. Additionally, the molecule incorporates a 1-methyl-1H-pyrazol-4-yl moiety that contributes to the overall binding interactions and pharmacokinetic properties [1] [29].
Functional Group | Role | Characteristics |
---|---|---|
Pyrrolo[2,3-d]pyrimidine | Recognition element | Hinge binding, adenosine triphosphate mimetic |
Acrylamide warhead | Covalent modifier | Electrophilic, cysteine-reactive |
5-Chloro substituent | Selectivity enhancer | Halogen bonding, hydrophobic interactions |
Pyrazole moiety | Auxiliary binding | Hydrogen bonding, solubility modulation |
The structural characterization of PF-06459988 has been extensively documented through multiple spectroscopic and crystallographic techniques, providing comprehensive validation of its molecular architecture [16] [21] [23]. Nuclear magnetic resonance spectroscopy has been employed to confirm the connectivity and stereochemistry of the molecule, while high-resolution mass spectrometry provides precise molecular weight determination and fragmentation patterns [1] [31].
X-ray crystallography studies have yielded high-resolution three-dimensional structures of PF-06459988 in complex with epidermal growth factor receptor mutant forms [15] [21] [22]. The crystal structure with PDB identifier 5HG7 reveals the compound bound to epidermal growth factor receptor harboring L858R, T790M, and V948R mutations, providing detailed insights into the binding mode and covalent interaction mechanism [21]. These crystallographic studies demonstrate that the pyrrolo[2,3-d]pyrimidine scaffold forms critical hydrogen bonds with the hinge region, while the acrylamide warhead is positioned for nucleophilic attack by Cys797 [15] [22].
The Simplified Molecular Input Line Entry System representation of PF-06459988 is: CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC[C@H]4CN(C[C@@H]4OC)C(=O)C=C [1] [7] [29]. The International Chemical Identifier is: InChI=1S/C19H22ClN7O3/c1-4-15(28)27-7-11(14(9-27)29-3)10-30-18-16-13(20)6-21-17(16)24-19(25-18)23-12-5-22-26(2)8-12/h4-6,8,11,14H,1,7,9-10H2,2-3H3,(H2,21,23,24,25)/t11-,14+/m1/s1 [7] [29].
Mass spectrometric analysis confirms the molecular ion peak at m/z 432.15456 for the protonated molecular ion [M+H]+ in positive ion mode [7]. High-resolution mass spectrometry provides accurate mass measurements with sub-parts-per-million accuracy, enabling unambiguous molecular formula assignment [34]. The predicted collision cross section values for various adducts range from 189.7 to 211.6 Ų, providing additional structural confirmation through ion mobility spectrometry [7].
Analytical Technique | Key Parameters | Structural Information |
---|---|---|
Nuclear Magnetic Resonance | Chemical shifts, coupling patterns | Connectivity, stereochemistry |
High-Resolution Mass Spectrometry | m/z 432.15456 [M+H]+ | Molecular weight, fragmentation |
X-ray Crystallography | PDB: 5HG7 | Three-dimensional structure, binding mode |
Infrared Spectroscopy | Functional group vibrations | Bond characterization |
Collision Cross Section | 200.3 Ų [M+H]+ | Gas-phase structure |